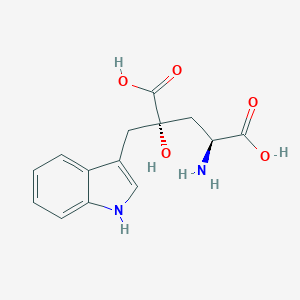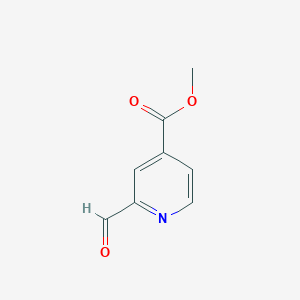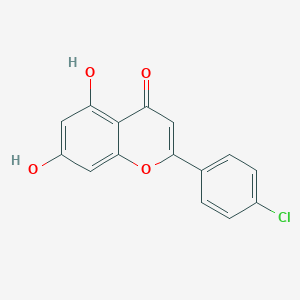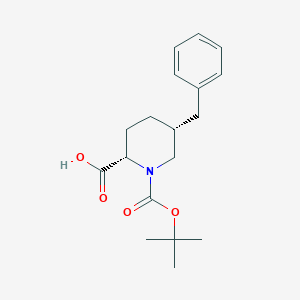
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid, also known as (5R)-5-Benzyl-L-pipecolic acid or (5R)-5-Benzyl-1-carboxy-L-piperidine, is a chemical compound that belongs to the class of pipecolic acid derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is not fully understood. However, it has been suggested that it may act as a chiral auxiliary by controlling the stereochemistry of reactions. Additionally, it may act as a ligand for metal ions, which can affect the reactivity and selectivity of the reaction.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid. However, it has been reported to exhibit low toxicity and good biocompatibility, which makes it suitable for use in biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is its ability to control the stereochemistry of reactions, which makes it a valuable tool in asymmetric synthesis. Additionally, it has low toxicity and good biocompatibility, which makes it suitable for use in biological applications. However, one limitation of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid. One potential area of research is the development of new synthetic methods for the compound, which may improve the yield and purity of the product. Additionally, further investigation of the mechanism of action of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid may lead to new applications in asymmetric synthesis and metal ion catalysis. Furthermore, the biocompatibility of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid suggests that it may have potential applications in drug delivery and biomedical imaging.
Synthesemethoden
The synthesis of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid involves the reaction of L-pipecolinic acid with benzyl chloroformate and triethylamine in dichloromethane. This reaction results in the formation of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid as a white solid with a yield of approximately 70%. The purity of the compound can be further improved by recrystallization from methanol.
Wissenschaftliche Forschungsanwendungen
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid has been extensively studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of various natural products, such as alkaloids and peptides. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis. Furthermore, (5R)-5-Benzyl-1-Boc-L-pipecolinic acid has been investigated for its potential as a ligand for metal ions, such as copper and zinc.
Eigenschaften
CAS-Nummer |
167423-92-9 |
|---|---|
Produktname |
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid |
Molekularformel |
C18H25NO4 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(2S,5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-12-14(9-10-15(19)16(20)21)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15+/m1/s1 |
InChI-Schlüssel |
FDOLGKUYGFYUTN-CABCVRRESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)CC2=CC=CC=C2 |
SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |
Synonyme |
1,2-Piperidinedicarboxylic acid, 5-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)
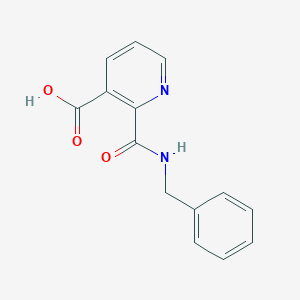
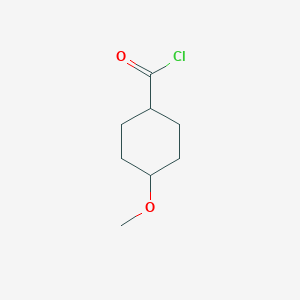
![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)

